Bienvenue dans la boutique en ligne BenchChem!

2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide

Monoamine oxidase inhibition Neuroprotection 2H-chromene-3-carboxamide pharmacophore

2-(Benzylimino)-6-methoxy-2H-chromene-3-carboxamide (CAS 325804-93-1) belongs to the 2H-chromene-3-carboxamide class, a scaffold recognized for its capacity to yield selective monoamine oxidase (MAO) inhibitors. The compound features a benzylimino group at position 2 and a methoxy substituent at position 6 on the chromene core, with a molecular weight of 308.3 g/mol and a computed XLogP3 of 2.7.

Molecular Formula C18H16N2O3
Molecular Weight 308.337
CAS No. 325804-93-1
Cat. No. B2945864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide
CAS325804-93-1
Molecular FormulaC18H16N2O3
Molecular Weight308.337
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=NCC3=CC=CC=C3)C(=C2)C(=O)N
InChIInChI=1S/C18H16N2O3/c1-22-14-7-8-16-13(9-14)10-15(17(19)21)18(23-16)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,19,21)
InChIKeyJNPBMMCDVNPKCR-ZZEZOPTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylimino)-6-methoxy-2H-chromene-3-carboxamide (CAS 325804-93-1): Structural and Chemoinformatic Baseline for Procurement Decisions


2-(Benzylimino)-6-methoxy-2H-chromene-3-carboxamide (CAS 325804-93-1) belongs to the 2H-chromene-3-carboxamide class, a scaffold recognized for its capacity to yield selective monoamine oxidase (MAO) inhibitors [1]. The compound features a benzylimino group at position 2 and a methoxy substituent at position 6 on the chromene core, with a molecular weight of 308.3 g/mol and a computed XLogP3 of 2.7 [2]. It is catalogued in the Oprea screening collection, indicating its origin as a drug-like small molecule for probe or lead discovery [2].

Why Generic Substitution of 2H-Chromene-3-carboxamide Analogs Fails to Preserve Biological Signal


Within the 2H-chromene-3-carboxamide series, MAO isoform selectivity and potency are exquisitely sensitive to the nature and position of substituents on both the chromene ring and the 3-carboxamide moiety [1]. The compound 4d reported in the literature (IC50 = 0.93 μM toward MAO-B) achieves 64.5-fold selectivity over MAO-A, while close analogs with altered substitution patterns show drastically different selectivity profiles [1]. The benzylimino group at position 2 and the 6-methoxy group of the target compound represent a distinct chemical space that cannot be mimicked by simpler 2-oxo or unsubstituted chromene derivatives. Substituting this compound with a generic coumarin-3-carboxamide or a chromone-3-carboxamide analog would almost certainly alter the hydrogen-bonding network, π-π stacking interactions, and steric complementarity with the enzyme active site, rendering biological data from comparator libraries non-transferable [1].

Quantitative Differentiation Evidence for 2-(Benzylimino)-6-methoxy-2H-chromene-3-carboxamide


MAO-B Inhibitory Potency Relative to Gold-Standard Inhibitor Iproniazid

The 2H-chromene-3-carboxamide chemotype exhibits a stark potency advantage over the clinically used, non-selective MAO inhibitor iproniazid. Although compound-specific data for 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide are not available in the public domain, the closest characterized analog, compound 4d (a 2H-chromene-3-carboxamide derivative), displays an IC50 against MAO-B of 0.93 μM, which is 8.4-fold more potent than iproniazid (IC50 = 7.80 μM) measured under identical fluorimetric assay conditions using human recombinant MAO isoforms [1]. This class-level potency advantage rationalizes the selection of 2H-chromene-3-carboxamide derivatives, including the target compound, as starting points for selective MAO-B inhibitor development over older hydrazine-based inhibitors.

Monoamine oxidase inhibition Neuroprotection 2H-chromene-3-carboxamide pharmacophore

MAO-B Selectivity Over MAO-A Among 2H-Chromene-3-carboxamide Congeners

Selectivity for MAO-B over MAO-A is a critical differentiator for central nervous system applications, as MAO-A inhibition is associated with dietary tyramine interactions (the 'cheese effect'). The 2H-chromene-3-carboxamide series demonstrates pronounced MAO-B selectivity: compound 4d achieves 64.5-fold selectivity for MAO-B over MAO-A, compared to iproniazid which is essentially non-selective (1-fold selectivity) [1]. The target compound, bearing a distinct benzylimino substituent at position 2, resides in a chemical space that can be rationally explored for selectivity optimization, a feature not available with non-selective legacy inhibitors.

Isoform selectivity MAO-B preferential inhibition CNS drug design

Computed Drug-Likeness and CNS Accessibility Relative to In-Class Compounds

The computed physicochemical properties of 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide align with CNS drug-likeness criteria. Its calculated XLogP3 is 2.7, topological polar surface area (TPSA) is 68.1 Ų, and it has 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. These values fall within the established CNS multiparameter optimization (CNS MPO) desirable ranges (TPSA < 90 Ų, HBD ≤ 3). In contrast, many classical MAO inhibitors such as iproniazid (MW 179.2, TPSA 35.6 Ų) have physicochemical profiles that favor rapid systemic distribution but lack the balanced polarity for optimal CNS partitioning. The target compound's intermediate lipophilicity and moderate TPSA suggest improved brain penetration potential compared to more polar coumarin-3-carboxamide analogs bearing free hydroxyl groups.

Blood-brain barrier penetration Physicochemical property Lead-likeness

Commercially Specified Purity as a Procurement Differentiator

Procurement records from chemical suppliers indicate that 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide is offered at a specified purity of 95% . While this is a typical screening-grade purity, it differentiates the compound from structurally similar intermediates that are often supplied only as crude reaction products or at lower purities (e.g., 90%) by non-specialist vendors. Purchasing at 95% purity reduces the risk of confounding biological assay results caused by impurities, a concern that is magnified when sourcing rare chromene derivatives from aggregator catalogs where purity is not explicitly certified.

Compound quality Screening reliability Supplier specification

Absence of Direct Comparative Efficacy Data: A Transparent Assessment

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases as of May 2026 reveals no primary research article, patent, or authoritative database entry containing head-to-head biological activity data for 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide against any specific molecular target. The compound does not appear in ChEMBL, and the BindingDB records associated with '2-benzylimino-6-methoxychromene-3-carboxamide' are misannotations referring to structurally distinct compounds [1]. Consequently, selection of this compound over direct analogs must currently rely on class-level structure-activity relationship (SAR) trends and computed property advantages rather than compound-specific potency or selectivity benchmarks. This information gap is explicitly noted to prevent procurement decisions based on unwarranted efficacy assumptions.

Data gap Comparison limitation Compound characterization status

High-Value Application Scenarios for 2-(Benzylimino)-6-methoxy-2H-chromene-3-carboxamide Based on Current Evidence


Chemical Probe for MAO-B Selectivity Optimization in CNS Drug Discovery

Given the class-level evidence that 2H-chromene-3-carboxamide derivatives can achieve >64-fold MAO-B selectivity and >8-fold potency gains over iproniazid [1], 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide is best deployed as a starting scaffold for medicinal chemistry optimization. The benzylimino substituent at position 2 and the 6-methoxy group offer vectors for structure-activity relationship exploration, where modifications can be evaluated against the established benchmark compound 4d (IC50 = 0.93 μM, 64.5-fold selectivity) [1]. Researchers can use this compound to probe the steric and electronic tolerance of the MAO-B active site, particularly the π-π stacking interaction with residue ILE199 identified in docking studies [1].

CNS-Focused Screening Library Enrichment for Neurodegenerative Disease Targets

The compound's predicted CNS drug-likeness profile (XLogP3 = 2.7, TPSA = 68.1 Ų) [2] makes it a suitable addition to small-molecule screening libraries targeting neurodegenerative disorders such as Parkinson's disease, where MAO-B inhibition is a validated disease-modifying strategy [1]. Its physicochemical properties predict adequate blood-brain barrier penetration, and its structural novelty relative to well-explored coumarin or chromone scaffolds reduces the risk of rediscovering known chemotypes. Procurement for high-throughput screening against MAO-B or related CNS targets is warranted where library diversity is prioritized.

Reference Standard for Purity and Stability Testing of Chromene-Derived Compound Collections

With a vendor-specified purity of 95% , this compound can serve as a quality control reference for larger chromene-based compound collections. Its defined molecular weight (308.3 g/mol), distinct chromophore (enabling UV/Vis detection), and the presence of both imine and carboxamide functional groups provide multiple analytical handles (LC-MS, NMR, HPLC) for method development and batch-to-batch consistency monitoring in compound management workflows.

Scaffold for Fragment-Based or Structure-Guided Design Against Underexplored Targets

The absence of published bioactivity data for this specific compound [3] is, in a discovery context, a potential advantage: it represents unexplored chemical space. Computational docking into MAO-B (guided by the binding mode of analog 4d) [1] or into other structurally related enzymes (e.g., COMT, acetylcholinesterase) could reveal new target opportunities. Researchers seeking patentable chemical matter free of prior art encumbrance may find value in procuring this compound as a starting point for novel inhibitor design, provided they are equipped to generate primary biological data.

Quote Request

Request a Quote for 2-(benzylimino)-6-methoxy-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.